Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methylquinoline-3-carboxylate
- Ethyl 6-chloro-4-[(3-aminophenyl)amino]-8-methylquinoline-3-carboxylate
- Ethyl 6-chloro-4-[(3-methylphenyl)amino]-8-methylquinoline-3-carboxylate
Uniqueness
Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(3-methoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-20(24)17-11-22-18-12(2)8-13(21)9-16(18)19(17)23-14-6-5-7-15(10-14)25-3/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
QNWYDISFCHJSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)OC)Cl)C |
Origin of Product |
United States |
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